3-(Methylamino)quinoxalin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-8-9(13)12-7-5-3-2-4-6(7)11-8/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODZXBWSMXLOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501532 | |
| Record name | 3-(Methylamino)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73185-66-7 | |
| Record name | 3-(Methylamino)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Classical Approaches to Quinoxalinone Core Synthesis
Traditional methods for constructing the quinoxalinone core have been the bedrock of synthetic efforts for decades. These strategies typically involve the formation of the heterocyclic ring through cyclization or condensation reactions of well-defined precursors.
Cyclization Reactions of Precursor Compounds
The formation of the quinoxalinone ring often relies on the intramolecular cyclization of appropriately substituted precursors. A common strategy involves the reaction of N-protected o-phenylenediamines with carbonyl compounds. For instance, the cyclization of N-benzyl-o-phenylenediamine with acetoin (B143602) in the presence of an acid like trifluoroacetic acid can yield benzimidazole (B57391) derivatives, and variations of this approach can be adapted for quinoxalinone synthesis. nih.gov The reaction of N-protected o-phenylenediamines with α-ketoesters also provides a route to quinoxalin-2(1H)-ones. nih.gov
Another classical approach involves the tandem nitrosation/cyclization of N-aryl cyanoacetamides using tert-butyl nitrite. organic-chemistry.org This method proceeds through a dehydrogenative N-incorporation sequence, involving nitrosation, tautomerization, and subsequent cyclization to furnish the quinoxalin-2-one structure. organic-chemistry.org Furthermore, the synthesis of quinoxalin-2(1H)-ones can be achieved from 3-hydroxyindolin-2-one (B1221191) derivatives through an acid-promoted azidation and ring-expansion sequence. researchgate.net
The table below summarizes some classical cyclization approaches to the quinoxalinone core.
| Precursor(s) | Reagents/Conditions | Product | Reference |
| N-protected o-phenylenediamines, α-ketoesters | Trifluoroacetic acid, MeCN, room temperature | Quinoxalin-2(1H)-ones | nih.gov |
| N-aryl cyanoacetamides | tert-butyl nitrite | Quinoxalin-2-ones | organic-chemistry.org |
| 3-hydroxyindolin-2-one derivatives | CF3CO2H, NaN3 | Quinoxalin-2(1H)-ones | researchgate.net |
| o-phenylenediamine (B120857), pyruvic acid | 6N HCl, microwave heating | 3-methylquinoxaline-2(1H)-one | tsijournals.com |
| o-phenylenediamine, sodium pyruvate | 20% aqueous acetic acid, room temperature | 3-methyl-1H-quinoxaline-2-one | chemicalbook.comresearchgate.net |
Condensation Reactions with o-Phenylenediamine and α-Dicarbonyl Compounds
The most straightforward and widely utilized classical method for synthesizing the quinoxaline (B1680401) ring system is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This reaction, first reported by Körner and Hinsberg in 1884, forms the basis for numerous synthetic variations. encyclopedia.pub The reaction is typically carried out in refluxing ethanol (B145695) or acetic acid for several hours. scispace.com
Various catalysts have been employed to improve the efficiency of this condensation, including iodine, p-toluenesulfonic acid, copper sulfate, and metal bisulfates. researchgate.net The use of catalysts can often lead to higher yields and milder reaction conditions. For example, iodine-catalyzed condensation can proceed at room temperature, although it may present environmental concerns. encyclopedia.pub
The table below illustrates examples of condensation reactions for quinoxaline synthesis.
| o-Phenylenediamine Derivative | α-Dicarbonyl Compound | Catalyst/Solvent/Conditions | Yield | Reference |
| o-phenylenediamine | Benzil (B1666583) | Glycerol, water, 90°C, 4-6 min | 85-91% | encyclopedia.pub |
| o-phenylenediamine | Benzil | Acidic alumina (B75360), microwave (900W), 3 min | High | scispace.com |
| Substituted o-phenylenediamines | 1,2-diketones | Alumina-supported heteropolyoxometalates, toluene, room temp. | High | nih.gov |
| o-phenylenediamine | Phenacyl bromides | 5% WO3/ZrO2, CH3CN, reflux | Up to 90% | longdom.org |
Advanced Synthetic Strategies for 3-(Methylamino)quinoxalin-2(1H)-one and its Derivatives
In recent years, the field of organic synthesis has witnessed a shift towards more efficient, environmentally friendly, and versatile methodologies. These advanced strategies have been successfully applied to the synthesis of quinoxalinones, offering significant advantages over classical approaches.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inudayton.edu This technique has been effectively employed in the synthesis of quinoxaline derivatives. e-journals.inudayton.edudoaj.orgudayton.edu
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be significantly expedited using microwave irradiation, often in solvent-free conditions or on solid supports like acidic alumina. scispace.come-journals.in For instance, the reaction of 1,2-diaminobenzene with benzil on acidic alumina under microwave irradiation for just 3 minutes can produce the corresponding quinoxaline in high yield. scispace.com This approach offers a cleaner work-up and aligns with the principles of green chemistry. e-journals.in
A one-pot, microwave-assisted procedure for the synthesis of symmetrically 2,3-disubstituted quinoxalines from 2,3-dichloroquinoxaline (B139996) and various nucleophiles has also been developed, avoiding the need for a metal catalyst. doaj.orgudayton.edu
Green Chemistry Methodologies in Quinoxalinone Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to quinoxalinone synthesis. ijirt.org These methodologies aim to create more sustainable and environmentally benign synthetic routes. ijirt.org
Key aspects of green chemistry in this context include the use of:
Green Solvents: Water and ethanol are often used as environmentally friendly solvents for the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. ijirt.orgresearchgate.net
Recyclable Catalysts: Heterogeneous catalysts, such as polymer-supported sulfonic acid and alumina-supported heteropolyoxometalates, offer the advantage of easy separation and reuse, minimizing waste. nih.govresearchgate.net
Energy-Efficient Techniques: Besides microwave irradiation, ultrasound-assisted synthesis has also been shown to promote the formation of quinoxalines with high purity under mild conditions. ijirt.org Mechanochemical methods, such as grinding reactants together in a mortar and pestle, represent another solvent-free approach. researchgate.net
The following table highlights some green chemistry approaches to quinoxaline synthesis.
| Reactants | Catalyst/Method | Solvent | Key Green Feature(s) | Reference |
| 1,2-diamines, 1,2-dicarbonyls | Polymer supported sulphanilic acid | Ethanol | Heterogeneous, recyclable catalyst | researchgate.net |
| o-phenylenediamine, benzil | Fe3O4@SiO2/Schiff base/Co(II) | Ethanol/Water | Recyclable nanocatalyst, mild conditions | nih.gov |
| 1,2-diamines, 1,2-diketones | Ultrasound irradiation | Not specified | Energy-efficient, mild conditions | ijirt.org |
| 1,2-diamines, 1,2-diketones | Grinding (Mechanochemistry) | Solvent-free | Solvent-free, energy-efficient | researchgate.net |
Photocatalytic Approaches to C-H Functionalization
Direct C-H functionalization has become a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.gov In the context of quinoxalin-2(1H)-ones, photocatalysis has emerged as a powerful tool for the direct functionalization of the C3-position. cjcatal.comresearchgate.net
Visible-light-induced photocatalysis allows for mild reaction conditions and high selectivity. rsc.org Various photocatalysts, such as eosin (B541160) Y, can be used to facilitate reactions like arylation, alkylation, and amination at the C3 position of the quinoxalinone core. cjcatal.comrsc.org For instance, the C3-arylation of quinoxalin-2(1H)-one can be achieved using phenylhydrazine (B124118) hydrochloride in the presence of eosin Y and potassium iodide under visible light. rsc.org
Interestingly, some photocatalytic C-H functionalization reactions of quinoxalin-2(1H)-ones can even proceed without the need for an external photocatalyst, relying on the inherent photochemical properties of the reactants. rsc.org These methods often involve radical processes and offer a green and straightforward route to 3-substituted quinoxalin-2(1H)-ones. rsc.org
Regioselective Synthesis and Isomer Control
The regioselective synthesis of substituted quinoxalin-2(1H)-ones is crucial for determining the final product's biological and chemical properties. Control over the position of substituents on the quinoxaline ring system allows for the targeted design of molecules with specific functions.
A detailed investigation into regioisomer formation was conducted through NOE spectroscopic analysis. For instance, the reaction of an aryl-1,2-diamine with a dibromoethanone derivative resulted in two regioisomeric quinoxalin-2-ones. thieme-connect.de The major product's formation suggests that the reaction preferentially proceeds through an imine mechanism rather than an amide intermediate in the initial step. thieme-connect.de This high degree of regioselectivity provides insight into the reaction mechanism, where the amine group at the meta-position to an electron-withdrawing group can form either an imine or an amide bond, followed by cyclization to yield the quinoxalin-2-one. thieme-connect.de
Furthermore, an efficient and practical approach for the regioselective synthesis of related quinoxaline derivatives has been described. The reaction of 2-chloro-3-substituted quinoxalines with pyrazole (B372694) derivatives in the presence of sodium hydride furnished the desired products in excellent yields with high regioselectivity. researchgate.net This method proved superior to existing procedures that often result in a mixture of regioisomers. researchgate.net
The following table summarizes the regioselective synthesis of quinoxalin-2(1H)-one derivatives, highlighting the conditions and outcomes.
| Reactants | Catalyst/Base | Solvent | Product(s) | Regioselectivity | Ref. |
| Aryl-1,2-diamine, Dibromoethanone | Triethylamine | DMSO | 7ma (major), 7mb (minor) | High (95:5) | thieme-connect.de |
| 2-Chloro-3-substituted quinoxalines, 3(5)-Methyl-5(3)-aryl-1H-pyrazoles | Sodium Hydride | Not Specified | 1-(3′-Substituted quinoxalin-2′-yl)-3-aryl/heteroaryl-5-methylpyrazoles | Excellent | researchgate.net |
Mechanistic Investigations of Formation Reactions
Understanding the mechanisms behind the formation of this compound is essential for optimizing reaction conditions and developing new synthetic routes. The formation of this compound and its derivatives can proceed through various pathways, including acid-catalyzed condensations and radical reactions.
Acid-Catalyzed Condensation Mechanisms
Acid-catalyzed condensation reactions are a common method for synthesizing heterocyclic compounds. In the context of quinoxalin-2(1H)-one synthesis, the mechanism often involves the initial condensation of an amine with a carbonyl compound. This can be followed by a series of steps, including isomerization and cyclization, to form the final product.
One proposed mechanism involves the condensation of a secondary amine with an aldehyde, catalyzed by an acid like benzoic acid, to form an N,O-acetal intermediate. nih.gov This intermediate can then isomerize through an azomethine ylide, followed by elimination of the acid to generate an enamine. nih.gov This enamine can further react to produce the final cyclized product. nih.gov The pH of the reaction medium is a critical factor, as it can influence the rate of enol or enamine formation and the reactivity of the carbonyl reactant. researchgate.net
Kinetic studies on amino acid-catalyzed aldol (B89426) condensations have revealed that the reaction can be limited by either the formation of the enamine intermediate at low catalyst concentrations or by the C-C bond-forming step at higher concentrations. nih.gov The rate of the C-C bond-forming step can vary with the square of the amino acid concentration, suggesting the involvement of two catalyst molecules in a Mannich-type pathway. nih.gov
Radical Reaction Pathways in Functionalization
Radical reactions offer a powerful tool for the C-H functionalization of quinoxalin-2(1H)-ones, allowing for the introduction of various substituents at the C3 position. These reactions often proceed through a cascade of events initiated by a radical species.
A common pathway involves the generation of a radical which then adds to the C3 position of the quinoxalin-2(1H)-one ring. mdpi.com This addition forms a nitrogen-centered radical intermediate. mdpi.com The fate of this intermediate determines the final product. For example, it can undergo hydrogen atom abstraction or be oxidized to a nitrogen cation, which then deprotonates to yield the 3-substituted product. mdpi.com
Visible light-induced reactions have emerged as a green and efficient method for these functionalizations. In some cases, the quinoxalin-2(1H)-one itself can act as a photosensitizer, eliminating the need for an external photocatalyst. acs.org The reaction can be controlled by the atmosphere; for instance, using H2O2 as an oxidant under different atmospheric conditions can lead to either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones. rsc.org
The table below outlines different radical reaction pathways for the functionalization of quinoxalin-2(1H)-ones.
| Radical Source | Initiator/Catalyst | Key Intermediate(s) | Final Product | Ref. |
| DMSO | H2O2 | Methyl radical, Nitrogen radical | 3-Methylquinoxalin-2(1H)-one | mdpi.comnih.gov |
| Perfluoroalkyl iodides | Visible light | Perfluoroalkyl radical, Nitrogen radical anion | 3-Perfluoroalkylquinoxalin-2(1H)-one | mdpi.com |
| Alkenes and Sulfites | 4CzIPN (photocatalyst), Oxygen | Sulfonyl radical, Nitrogen radical | 3-Sulfonated quinoxalin-2(1H)-one | mdpi.comnih.gov |
| N-arylglycines | g-C3N4 (photocatalyst), Visible light | Radical intermediate from N-arylglycine | Dihydroquinoxalin-2(1H)-ones or Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones | nih.govresearchgate.net |
Role of Catalysts in Reaction Mechanisms
Catalysts play a pivotal role in directing the reaction pathway and enhancing the efficiency of this compound synthesis and functionalization. Both metal-based and metal-free catalysts are employed, each influencing the mechanism in distinct ways.
Metal-based Catalysts: Copper and iron salts are frequently used to catalyze the functionalization of quinoxalin-2(1H)-ones. For example, CuCl can catalyze the three-component synthesis of 3-substituted quinoxalin-2(1H)-ones containing ether units. nih.gov Iron-catalyzed direct C3-H radical trifluoromethylthiolation has also been developed using FeSO4·7H2O. researchgate.net In some copper-catalyzed reactions, the addition of a base like K2CO3 has been shown to significantly increase the yield. nih.gov
Photocatalysts: Visible-light-induced photocatalysis has become a prominent strategy. Organic dyes and semiconductor materials are used to initiate radical reactions under mild conditions. researchgate.net For instance, 4CzIPN has been used as a photocatalyst in the tandem reaction of quinoxalin-2(1H)-ones with alkenes and sulfites. mdpi.comnih.gov Graphitic carbon nitride (g-C3N4), a metal-free semiconductor, has been employed as a heterogeneous photocatalyst for various transformations of quinoxalin-2(1H)-ones. nih.gov It can be excited by visible light to generate electron-hole pairs, which then initiate single-electron transfer processes to drive the reaction. nih.gov
Homogeneous Catalysts: Homogeneous catalysts, such as the ion-exchange resin Amberlyst 15, have been used in multicomponent transformations under sunlight. nih.gov
The choice of catalyst is crucial for the selectivity and efficiency of the synthesis. For example, in the visible-light-induced reaction of quinoxalin-2(1H)-ones with N-arylglycines, the use of a g-C3N4 photocatalyst in different solvents leads to different products. nih.govresearchgate.net
Chemical Reactivity and Derivatization
Electrophilic and Nucleophilic Transformations
The inherent electronic properties of the 3-(methylamino)quinoxalin-2(1H)-one ring system allow for a range of electrophilic and nucleophilic reactions, leading to a variety of functionalized products.
Oxidation Reactions of the Quinoxalinone Core
The quinoxalinone core is susceptible to oxidation, which can lead to the formation of quinoxaline-2,3-dione derivatives. Oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can facilitate this transformation. For instance, N-alkyl quinoxalin-2(1H)-ones can be oxidized at the C3 position to yield N-alkyl-1,4-dihydroquinoxaline-2,3-diones using an oxone-mediated method without the need for a catalyst. bohrium.com This reactivity highlights the potential to introduce further functionality at this position through oxidative processes.
Reduction Pathways of Quinoxalinone Derivatives
The quinoxalinone core can undergo reduction to form the corresponding dihydroquinoxalinone. This transformation is typically achieved using reducing agents like sodium borohydride. This reduction alters the electronic and conformational properties of the heterocyclic system, providing a pathway to a different class of derivatives with potentially distinct biological activities.
Nucleophilic Substitution Reactions Involving the Methylamino Group
The methylamino group at the C3 position of this compound can participate in nucleophilic substitution reactions. This allows for the displacement of the methylamino group by other nucleophiles, or for reactions on the nitrogen atom itself, leading to the synthesis of a variety of substituted quinoxalinone derivatives. The reactivity of this group is influenced by the electronic nature of the quinoxalinone core and the reaction conditions employed. For example, the reaction of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines as nucleophiles can form 2-arylamino-3-methylquinoxalines. nih.gov While this example involves a chloro leaving group, it demonstrates the potential for nucleophilic substitution at the C3 position. The methylamino group in this compound could potentially be transformed into a better leaving group to facilitate similar substitutions.
Functionalization at the C3 Position of Quinoxalin-2(1H)-ones
The C3 position of the quinoxalin-2(1H)-one ring is a prime site for functionalization due to its electronic characteristics. Direct C-H bond activation and amination reactions are powerful strategies to introduce a wide range of substituents at this position, enhancing the molecular diversity of quinoxalinone derivatives. nih.govnih.gov
Direct C-H Bond Activation Methodologies
Direct C-H functionalization is an atom-economical and efficient method for modifying the quinoxalin-2(1H)-one core. nih.gov This approach avoids the need for pre-functionalized substrates, streamlining the synthetic process. Various methodologies have been developed for the C3-functionalization of quinoxalin-2(1H)-ones, including:
Arylation, Acylation, and Alkylation: These reactions introduce carbon-based functional groups. For instance, metal-free oxidative coupling with arylaldehydes leads to 3-acylated quinoxalin-2(1H)-ones. rsc.org Similarly, visible-light-induced decarboxylative alkylation using phenyliodine(III) dicarboxylates provides access to 3-alkylquinoxalin-2(1H)-ones. rsc.org An electro-oxidative method using organoboron compounds has also been reported for C-H alkylation. rsc.org
Phosphonation: Direct C-H bond phosphonation with H-phosphonates, H-phosphinates, or H-phosphine oxides can be achieved under transition-metal-free conditions. rsc.org Visible-light-induced phosphonation under aerobic, metal-free conditions has also been developed. rsc.org
Carbamoylation: An acid-promoted direct C-H carbamoylation at the C3 position with isocyanide in water offers a green and efficient route to 3-carbamoylquinoxalin-2(1H)-one derivatives. acs.org
These methods highlight the versatility of direct C-H activation for creating a diverse library of C3-substituted quinoxalin-2(1H)-ones.
Amination Reactions (e.g., Dehydrogenative Amination)
The introduction of an amino group at the C3 position is of significant interest due to the pharmacological importance of 3-aminoquinoxalin-2(1H)-one derivatives. acs.org
Copper-Catalyzed Oxidative Amination: A notable method involves the copper-catalyzed oxidative C3-amination of quinoxalin-2(1H)-ones with primary or secondary amines. nih.gov This reaction proceeds with good functional group tolerance and provides high yields of the corresponding 3-aminoquinoxalin-2(1H)-ones. nih.gov A heterogeneous copper-based metal-organic framework (Cu-CPO-27) has also been used as a recyclable catalyst for this transformation, using molecular oxygen as the oxidant. nih.gov
Photoinduced Dehydrogenative Amination: A metal-free and environmentally friendly approach utilizes photoinduction for the dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines. nih.govacs.org This reaction uses air as the oxidant and proceeds at room temperature, offering a green alternative to metal-catalyzed methods. acs.orgnih.govacs.org Mechanistic studies suggest that the quinoxalin-2(1H)-one itself can act as a photosensitizer, eliminating the need for an external photocatalyst. acs.orgacs.org
These amination strategies provide efficient pathways to synthesize 3-aminoquinoxalin-2(1H)-one derivatives, which are valuable scaffolds in drug discovery.
Alkylation Strategies (e.g., Decarboxylative Alkylation)
The introduction of alkyl groups at the C3 position of quinoxalin-2(1H)-ones has been effectively achieved through visible-light-induced decarboxylative coupling reactions. These methods offer a mild and efficient alternative to traditional alkylation techniques.
One prominent strategy involves the use of phenyliodine(III) dicarboxylates as alkyl sources. researchgate.netrsc.org In this protocol, a ruthenium(II) complex can be employed as a photocatalyst, which, upon excitation by visible light, initiates a single-electron transfer (SET) process with the phenyliodine(III) dicarboxylate. researchgate.net This generates an alkyl radical that subsequently adds to the C3 position of the quinoxalin-2(1H)-one. The reaction proceeds smoothly and demonstrates excellent compatibility with various functional groups, providing a convenient route to a diverse range of 3-alkylquinoxalin-2(1H)-ones in good yields. researchgate.netrsc.org A recyclable ruthenium(II) catalytic system has also been developed, enhancing the sustainability of this method. researchgate.net
Another effective decarboxylative alkylation method utilizes N-hydroxyphthalimide (NHP) esters as radical precursors under photocatalytic conditions. nih.gov This approach provides an alternative pathway to generate alkyl radicals for the C3-functionalization of the quinoxalinone core, resulting in moderate to good yields of the desired products. nih.gov Radical trapping experiments have confirmed the involvement of radical intermediates in these transformations. nih.govrsc.org
More recently, a visible-light-mediated method has been developed that uses alkanes directly as alkylating agents, operating under metal- and photocatalyst-free conditions with trifluoroacetic acid as a hydrogen atom transfer reagent and air as the oxidant. rsc.org
Table 1: Selected Alkylation Strategies for Quinoxalin-2(1H)-ones
| Alkylating Agent | Catalyst/Conditions | Scope | Reference(s) |
|---|---|---|---|
| Phenyliodine(III) dicarboxylates | Visible Light, Ru(II) complex or Eosin (B541160) Y | Provides various 3-alkylquinoxalin-2(1H)-ones in good yields. | researchgate.netrsc.orgresearchgate.net |
| N-Hydroxyphthalimide esters | Visible Light, Photocatalyst | Synthesizes 3-alkylated products in moderate-to-good yields. | nih.gov |
| Katritzky Salts (from alkyl amines) | Visible Light, Eosin Y, DIPEA | Generates a wide variety of C-3-alkylated quinoxalin-2(1H)-ones. | researchgate.net |
| Alkanes | Visible Light, Trifluoroacetic acid, Air | Metal- and photocatalyst-free C-H alkylation. | rsc.org |
Arylation and Acylation Reactions
The introduction of aryl and acyl moieties at the C3 position further expands the chemical diversity and potential biological activity of the quinoxalinone scaffold.
Arylation: Metal-free arylation protocols have been successfully developed. One such method employs arylhydrazines or aryl boronic acids as the aryl source, with potassium persulfate (K₂S₂O₈) acting as an oxidant to generate aryl radicals. rsc.org This reaction proceeds without the need for transition metals, photocatalysts, or light, offering a straightforward and efficient pathway to 3-arylquinoxalin-2(1H)-ones in good to excellent yields. rsc.org Another approach utilizes diaryliodonium tetrafluoroborates for the direct C3-H arylation, which is particularly useful for late-stage functionalization. researchgate.net Visible-light-enabled methods using unactivated aryl chlorides and an organophotocatalyst have also been reported. scilit.com
Acylation: Acylation at the C3 position can be achieved under metal-free conditions. One strategy involves a direct oxidative coupling of quinoxalin-2(1H)-ones with arylaldehydes, mediated by tert-butyl hydroperoxide (TBHP). rsc.org This method is noted for its excellent regioselectivity and tolerance of a broad range of functional groups. rsc.org Another efficient, metal-free approach is the C3–H acylation using α-oxocarboxylic acids, promoted by Phenyliodine(III) diacetate (PIDA) under thermal conditions, which proceeds rapidly via a radical process. rsc.org Visible-light-driven methods have also been developed, using aldehydes as precursors for acyl radicals in the presence of a neutral eosin Y catalyst, or employing α-oxo-carboxylic acids with an acridine (B1665455) red catalyst. researchgate.net
Table 2: Selected Arylation and Acylation Reactions
| Reaction | Reagents | Catalyst/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Arylation | Arylhydrazines or Aryl boronic acids | K₂S₂O₈ | 3-Arylquinoxalin-2(1H)-ones | rsc.org |
| Arylation | Diaryliodonium tetrafluoroborates | Base | 3-Arylquinoxalin-2(1H)-ones | researchgate.net |
| Acylation | Arylaldehydes | TBHP | 3-Acylquinoxalin-2(1H)-ones | rsc.org |
| Acylation | α-Oxocarboxylic acids | PIDA, Heat | 3-Acylquinoxalin-2(1H)-ones | rsc.org |
| Acylation | Aldehydes | Visible Light, Eosin Y | 3-Acylquinoxalin-2(1H)-ones | researchgate.net |
Sulfenylation and Trifluoromethylation
Sulfenylation: The synthesis of 3-sulfenylated quinoxalin-2(1H)-ones has been efficiently accomplished through visible-light-mediated direct C–H/S–H cross-coupling with thiols. researchgate.netrsc.org These methods are often performed at room temperature using air as a green oxidant. rsc.org A common photocatalyst for this transformation is Rhodamine B. researchgate.netrsc.org Photocatalyst-free versions of this reaction have also been developed, relying on visible light to promote the coupling under metal-free conditions. researchgate.netrsc.org Furthermore, a sunlight-promoted protocol using recyclable graphitic carbon nitride (g-C₃N₄) as a heterogeneous photocatalyst offers a sustainable route to various 3-sulfenylated quinoxalin-2(1H)-ones in good to excellent yields. nih.gov
Trifluoromethylation: The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties. Direct C3-H trifluoromethylation of the quinoxalin-2(1H)-one core has been cited as a key functionalization reaction, expanding the library of available derivatives for biological screening. researchgate.netnih.govresearchgate.netresearchgate.net
Table 3: Selected Sulfenylation Strategies
| Thiol Source | Catalyst/Conditions | Key Features | Reference(s) |
|---|---|---|---|
| Various thiols | Visible Light, Rhodamine B, Air | Cheap photocatalyst, green oxidant, excellent yields. | researchgate.netrsc.org |
| Various thiols | Visible Light, Air | Metal- and photocatalyst-free conditions. | rsc.org |
| Various thiols | Sunlight, g-C₃N₄ (recyclable) | Heterogeneous, sustainable, good to excellent yields. | nih.gov |
Diversification of the Quinoxalinone Scaffold for Library Generation
The robust and versatile C3-functionalization reactions described above are instrumental in the generation of large, diverse libraries of quinoxalinone derivatives for drug discovery programs. The ability to systematically introduce a wide range of alkyl, aryl, acyl, and sulfenyl groups allows for a thorough exploration of the chemical space around the quinoxalinone scaffold. rsc.org
Modern automated synthesis platforms, particularly those utilizing continuous flow technology, are well-suited for this purpose. chemrxiv.org A multistep library synthesis in flow can enable the combinatorial linkage of different building blocks. chemrxiv.org For instance, a sequence could involve an initial functionalization of the quinoxalinone core, followed by further reactions on the newly introduced substituent. This approach allows for the rapid generation of analog libraries, moving beyond traditional flat, aromatic structures to include more C(sp3)-rich fragments, which is a current focus in pharmaceutical research. chemrxiv.org By integrating diverse reaction types into a single, automated experimental setup, researchers can efficiently produce matrix libraries to accelerate the identification of new bioactive compounds. chemrxiv.org
Advanced Structural Analysis and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For quinoxalinone derivatives, NMR is essential for confirming synthetic products and studying dynamic processes.
Elucidation of Reaction Products and Intermediates (¹H, ¹³C, ¹⁵N NMR)
A 2024 study on photoinduced amination reported the synthesis and characterization of 1-Methyl-3-(methylamino)quinoxalin-2(1H)-one . acs.org The successful synthesis was confirmed by ¹H NMR spectroscopy, which showed characteristic signals for the methylamino and N-methyl groups, as well as the aromatic protons of the quinoxalinone core. acs.org The crude material was purified to yield a white solid, and its structure was unequivocally confirmed using high-resolution mass spectrometry (HRMS) and NMR. acs.org
¹H NMR Data for 1-Methyl-3-(methylamino)quinoxalin-2(1H)-one: The ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm). Key signals include a doublet of doublets at 7.58 ppm, a triplet at 7.26 ppm, and a singlet for the N-methyl group at 3.75 ppm. acs.org
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on each unique carbon atom in a molecule. libretexts.org For quinoxalinone structures, distinct signals are expected for the carbonyl carbon (C2), the imine carbon (C3), and the carbons of the benzene (B151609) ring. libretexts.org The chemical shifts are influenced by the electronic environment, with the carbonyl carbon typically appearing far downfield. libretexts.org Although specific ¹³C NMR data for 3-(methylamino)quinoxalin-2(1H)-one were not found, analysis of related derivatives like 1-methyl-3-(cyclopentylamino)quinoxalin-2(1H)-one shows the carbonyl signal around 152.0 ppm and the C3 carbon at 148.6 ppm. acs.org
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR (¹⁵N NMR) is a powerful, though less common, technique for characterizing nitrogen-containing heterocycles. It can directly probe the electronic environment of the nitrogen atoms in the quinoxalinone ring (N1 and N4) and the exocyclic amino group. The chemical shifts in ¹⁵N NMR are very sensitive to hybridization, substitution, and tautomeric equilibria, making it useful for distinguishing between different isomeric forms. scialert.net For instance, studies on related nitrogen heterocycles have shown that the ¹⁵N chemical shifts can definitively characterize tautomers and protonation sites. While specific ¹⁵N NMR data for this compound is not available in the searched literature, its application would be critical in unambiguously determining its tautomeric and isomeric state in solution.
Determination of Isomer Ratios via NMR Techniques
Quinoxalin-2(1H)-one derivatives can exist as different isomers, including tautomers (lactam-lactim) and, in N-substituted derivatives, geometric isomers (E/Z). NMR spectroscopy is the primary method for identifying and quantifying these isomers in solution. scialert.net
For example, studies on N-acyl and N-carbamoyl-3,4-dihydroxyquinoxalin-2(1H)-ones have utilized mono- and bi-dimensional NMR experiments to investigate these equilibria. scialert.net The research confirmed that the lactam form was the exclusive tautomer detected. For the N-acyl derivative, the E isomer was predominant, whereas the N-carbamoyl derivative showed a similar ratio of both E and Z geometric isomers. scialert.net Similarly, analysis of the coupling product of 3-methylquinoxalin-2(1H)-one with benzenediazonium (B1195382) chloride revealed the presence of both (Z) and (E) isomers of the resulting hydrazone, with the Z form being the major component. scialert.net These studies highlight the utility of techniques like Nuclear Overhauser Effect (NOE) spectroscopy in assigning the spatial proximity of protons and thus determining the geometry of the major and minor isomers. thieme-connect.de
Vibrational Spectroscopy (FTIR) for Functional Group Conformation
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu For this compound, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to its key functional groups.
Based on general spectroscopic data for organic compounds and related quinoxalinone derivatives, the following IR bands can be anticipated:
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ would be expected from the N1-H of the lactam ring and the N-H of the methylamino group. The broadness is typically due to hydrogen bonding. upi.edunih.gov
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed in the 2850-2960 cm⁻¹ range. scialert.net
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the lactam ring is expected in the region of 1650-1680 cm⁻¹. nih.gov This is a highly characteristic peak for quinoxalin-2(1H)-ones.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazine (B50134) ring and the C=C bonds of the aromatic ring typically occur in the 1400-1620 cm⁻¹ region. scialert.net
N-H Bending: The bending vibration for the N-H groups would likely be found around 1550-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond of the methylamino group would appear in the 1250-1350 cm⁻¹ range.
While a specific, published FTIR spectrum for this compound was not identified in the search results, the analysis of related compounds, such as quinoxalinone-3-hydrazone derivatives, confirms the presence of these characteristic absorption bands. nih.govresearchgate.net
Single Crystal X-ray Diffraction Analysis
Determination of Molecular and Crystal Structures
Although a crystal structure for this compound is not available in the searched literature, studies on closely related derivatives provide a clear picture of the expected molecular geometry. For instance, the crystal structure of 3-methyl-2(1H)-quinoxalinone has been extensively studied. researchgate.net These analyses show that the quinoxaline (B1680401) ring system is essentially planar. researchgate.netnih.gov The compound exists in the keto (lactam) form in the solid state, with a typical C=O bond length. researchgate.net
In a derivative, 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one , the quinoxaline ring is also planar with a root-mean-square deviation of only 0.007 Å. nih.gov Such studies provide precise measurements of all bond lengths and angles, confirming the heterocyclic structure.
Crystal Data for 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one
| Parameter | Value |
| Formula | C₁₂H₁₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0722 (5) |
| b (Å) | 13.4707 (13) |
| c (Å) | 15.0507 (13) |
| β (°) | 95.082 (5) |
| Volume (ų) | 1024.31 (17) |
| Z | 4 |
Data sourced from Ramli et al. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing
SCXRD is also invaluable for analyzing the supramolecular architecture, revealing how molecules are arranged in the crystal lattice through non-covalent interactions. For quinoxalinone derivatives, hydrogen bonding and π-π stacking are the dominant intermolecular forces that dictate the crystal packing.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone for investigating the properties of quinoxalin-2(1H)-one derivatives. researchgate.net DFT methods are favored because they offer a balance between computational cost and accuracy, providing reliable theoretical results for medium-sized organic molecules. researchgate.net These calculations can optimize molecular geometries and determine various electronic properties. For instance, studies on related compounds like 3-methylquinoxalin-2(1H)-one and 3-benzylquinoxalin-2(1H)-one have been successfully performed using DFT with the B3LYP functional and 6-31G(d,p) basis set to predict their geometries and electronic characteristics. researchgate.net
A fundamental application of quantum chemical calculations is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. ossila.comirjweb.com The energy difference between these two orbitals is known as the HOMO-LUMO energy gap, a critical parameter that helps measure the kinetic stability and chemical reactivity of a molecule. irjweb.com
A smaller HOMO-LUMO gap generally implies lower stability and higher chemical reactivity, as less energy is required for electronic excitation. wikipedia.org This energy gap is also crucial for understanding the charge transfer interactions within the molecule. irjweb.comscispace.com DFT calculations performed on various quinoxalinone derivatives have been used to determine these parameters, revealing insights into their electronic behavior and potential reactivity. scispace.comresearchgate.netnih.gov
| Parameter | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the molecule's capacity to donate electrons (oxidation potential). ossila.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the molecule's capacity to accept electrons (reduction potential). ossila.com |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the LUMO and HOMO levels (ΔE = ELUMO - EHOMO). | A key indicator of molecular stability, chemical reactivity, and the lowest energy electronic excitation possible. ossila.comwikipedia.org |
From the energies of the frontier orbitals, several other important chemical descriptors can be derived.
Ionization Energy (IE): The minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. purdue.edu In the context of DFT, it can be approximated by the negative of the HOMO energy (IE ≈ -EHOMO).
Electron Affinity (EA): The energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.orgkhanacademy.org It can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO).
Electrophilicity (ω): A measure of the ability of a species to accept electrons. It is a global reactivity descriptor that quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment.
These parameters are crucial for predicting how a molecule will behave in a chemical reaction, particularly in terms of its tendency to act as an electrophile or nucleophile.
Molecular Modeling for Mechanistic Insights
Molecular modeling extends beyond static electronic properties to simulate the dynamic processes of chemical reactions.
Computational methods are employed to simulate potential reaction pathways for the synthesis and functionalization of the quinoxalin-2(1H)-one scaffold. rsc.org This involves mapping the potential energy surface of a reaction, identifying intermediate structures, and calculating the energy of transition states. Such simulations are vital for understanding reaction mechanisms at a molecular level. For example, the direct C-H functionalization at the C3 position of quinoxalin-2(1H)-ones, a key reaction type for this class of compounds, has been investigated to understand the involvement of radical intermediates and predict product regioselectivity. mdpi.commdpi.com These studies help elucidate how different catalysts and reaction conditions can influence the outcome of a reaction, such as amination or sulfenylation at the C3 position. acs.orgrsc.org
Molecular modeling is also used to analyze the non-covalent interactions that govern the three-dimensional structure and crystal packing of molecules. nih.govmdpi.com For quinoxalin-2(1H)-one derivatives, these interactions are critical for stabilizing the crystal lattice.
Intramolecular Interactions: Within a single molecule, interactions such as hydrogen bonds can influence its conformation. For example, in some quinolone derivatives, intramolecular hydrogen bonds are observed between carbonyl and hydroxyl groups. nih.gov
Intermolecular Interactions: These are forces between adjacent molecules. In the crystal structures of related compounds like 1-Ethyl-3-methylquinoxalin-2(1H)-one and 3-Methyl-1H-quinoxalin-2-one, intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between the quinoxaline (B1680401) rings are observed. researchgate.netnih.gov These interactions, including London dispersion forces and dipole-dipole interactions, are crucial in determining the physical properties of the solid state, such as melting point and solubility. libretexts.org Hirshfeld surface analysis is another computational tool used to visualize and quantify these intermolecular contacts. researchgate.netnih.gov
Prediction of Molecular Reactivity and Stability
The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, further clarifies reactivity. nih.gov These maps show regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for nucleophilic and electrophilic attack. For example, in quinazolinone derivatives, oxygen atoms and the π-system often exhibit high electron density, marking them as potential sites for electrophilic attack. rsc.org This predictive power allows for the rational design of new synthetic routes and the modification of molecular structures to achieve desired chemical properties.
Molecular Mechanisms and Interactions in Vitro Studies of Quinoxalinone Derivatives
The quinoxalinone scaffold is a significant heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these effects, from enzyme inhibition and pathway modulation to direct cytotoxicity against cancerous cells and microbes. This article focuses on the in vitro molecular interactions of compounds based on the quinoxalin-2(1H)-one core, with a particular focus on derivatives substituted at the 3-position.
Applications in Materials Science and Analytical Chemistry
Role as Versatile Building Blocks for Advanced Materials
The chemical architecture of 3-(Methylamino)quinoxalin-2(1H)-one makes it a valuable and versatile building block for the synthesis of more complex molecules and functional materials. acs.orgresearchgate.net The quinoxalin-2(1H)-one core provides a robust and adaptable platform for chemical modifications. The presence of the methylamino group at the C3-position and the reactive nitrogen atom in the quinoxaline (B1680401) ring allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. acs.org These reactions enable the introduction of diverse functional groups, leading to the creation of a wide array of derivatives with tailored properties.
The synthesis of C3-substituted quinoxalin-2(1H)-ones is a significant area of research due to the broad range of biological activities and material applications associated with these compounds. acs.org Traditional synthesis often involves the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds. acs.org More contemporary methods focus on the direct functionalization of the C3-H bond, offering a more straightforward route to novel derivatives. acs.org This versatility allows for the construction of complex heterocyclic systems and the development of advanced materials with specific functionalities. acs.orgresearchgate.net
Integration in Organic Semiconductors and Electroluminescent Materials
Quinoxaline derivatives, as a class of compounds, have shown notable promise in the field of organic electronics, particularly in the development of organic semiconductors and electroluminescent materials. researchgate.net Their unique physicochemical properties, including their electron-deficient nature, make them suitable candidates for these applications. mdpi.com Polymers incorporating the pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) unit, a related structure, have been successfully used as building blocks for π-conjugated polymer semiconductors, demonstrating ambipolar transport characteristics in organic thin-film transistors (OTFTs). researchgate.net
While the broader class of quinoxalinones has been explored for these applications, specific research detailing the integration and performance of this compound in organic semiconductors or organic light-emitting diodes (OLEDs) is not extensively documented in the reviewed literature. The inherent properties of the quinoxaline core suggest potential, but further investigation is required to fully ascertain the specific capabilities of this particular compound in organic electronic devices.
Development of Fluorescent Derivatization Reagents
The fluorescent properties of quinoxalin-2(1H)-one derivatives have led to their development as effective derivatization reagents for analytical purposes, particularly in high-performance liquid chromatography (HPLC). rawdatalibrary.netunamur.be
Correlation of Chemical Structure with Fluorescence Quantum Yields
The fluorescence quantum yield of quinoxalinone derivatives is closely linked to their chemical structure. rawdatalibrary.netrsc.org Studies on various quinoxalinones have shown that the energy gap between the triplet n,π* state and the first excited singlet π,π* state is a key determinant of fluorescence intensity. rawdatalibrary.net A larger energy gap generally leads to a higher fluorescence quantum yield. This relationship allows for the rational design of highly fluorescent probes by modifying the quinoxalinone scaffold. For instance, the introduction of specific substituents can modulate the electronic properties and, consequently, the fluorescence output. While a comprehensive review of the photophysical properties of quinoxalin-2(1H)-ones has been published, specific quantum yield data for this compound was not detailed in the reviewed literature. rawdatalibrary.netunamur.be
Application in HPLC-Fluorescence Detection Methods
The high sensitivity and selectivity of fluorescence detection make it a powerful analytical technique. nih.govthaiscience.info Derivatization of non-fluorescent or weakly fluorescent analytes with a fluorescent tag, such as a quinoxalinone derivative, can significantly enhance their detectability in HPLC. unamur.benih.gov This approach is particularly useful for the analysis of biologically important compounds that are present in complex matrices at low concentrations. rawdatalibrary.net
Quinoxalinone-based reagents have been developed for the derivatization of carboxylic acids, enabling their sensitive detection by HPLC with fluorescence. rawdatalibrary.net The resulting derivatives often exhibit strong fluorescence even in polar solvents, making them suitable for reversed-phase HPLC applications. rawdatalibrary.net Although the general utility of quinoxalinones in HPLC-fluorescence methods is well-established, specific applications detailing the use of this compound as a derivatization reagent require further investigation.
Potential in Catalysis and Reaction Optimization
Quinoxalin-2(1H)-one and its derivatives have been investigated for their potential role in catalysis, including their use as photocatalysts. nih.gov The development of green and sustainable reaction methods is a key area of modern chemistry, and the use of recyclable and environmentally benign catalysts is of high importance. ijpsjournal.comresearchgate.net Heterogeneous catalysis involving quinoxalin-2(1H)-ones has gained attention for direct C-H functionalization reactions. nih.govnih.gov
Various catalytic systems utilizing the quinoxalinone scaffold have been reported, including those based on graphitic carbon nitride, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). nih.govnih.gov These catalysts have been employed in a range of organic transformations. While the quinoxalinone class shows significant catalytic potential, the specific application of this compound as a catalyst or in reaction optimization is not extensively detailed in the currently reviewed scientific literature.
On-DNA Derivatization for Compound Library Development
DNA-encoded libraries (DELs) have become a powerful tool in drug discovery, allowing for the synthesis and screening of vast numbers of compounds. acs.orgacs.orgnih.govlino-biotech.comnih.gov This technology relies on the ability to perform chemical reactions on DNA-tagged molecules. The development of DNA-compatible reactions is therefore crucial for the expansion of the chemical space accessible through DELs.
The quinoxalinone scaffold has been successfully incorporated into DNA-encoded libraries. acs.orgacs.org Methodologies for the on-DNA synthesis and derivatization of quinoxalin-2-ones have been developed, enabling the creation of large and diverse libraries of these compounds for screening against various biological targets. acs.orgacs.org These methods often involve reactions that are mild enough to be compatible with the DNA tag. While the general framework for incorporating quinoxalinones into DELs exists, specific examples focusing solely on the on-DNA derivatization of this compound are part of the broader research into this class of compounds.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive research, with a contemporary emphasis on developing environmentally benign and efficient methodologies. nih.govresearchgate.net Future research will intensify the push towards green chemistry, moving away from traditional syntheses that often rely on hazardous reagents and produce significant waste. chemistryjournals.net
Key areas of focus include:
C-H Bond Activation: Direct functionalization of the quinoxalin-2(1H)-one core at the C3 position via transition-metal-catalyzed or metal-free C-H activation is a highly desirable strategy. researchgate.net This approach minimizes the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. researchgate.net
Photocatalysis: Visible-light-mediated reactions offer a green alternative to conventional methods. For instance, the direct C–H/S–H cross-coupling of quinoxalin-2(1H)-ones with thiols has been achieved using rhodamine B as an inexpensive photocatalyst and air as the terminal oxidant, highlighting a sustainable path to functionalized products. rsc.org
Metal-Free Catalysis: The development of metal-free oxidative coupling reactions, such as the tert-butyl hydroperoxide (TBHP)-mediated acylation of quinoxalin-2(1H)-ones with arylaldehydes, provides an efficient and regioselective route to derivatives under mild conditions. rsc.org
Alternative Solvents and Catalysts: The exploration of solvent-free reactions, the use of safer solvents, and the application of reusable catalysts like bentonite (B74815) clay are central to making quinoxaline synthesis more sustainable. researchgate.netekb.eg
Table 1: Comparison of Sustainable Synthetic Strategies for Quinoxalinone Derivatives
| Strategy | Description | Advantages | Example Reaction |
|---|---|---|---|
| C-H Activation | Direct functionalization of the C-H bond on the quinoxalinone ring. researchgate.net | High atom economy, reduced number of synthetic steps. | Direct arylation or alkylation at the C3 position. researchgate.net |
| Visible-Light Photocatalysis | Uses light as an energy source to drive chemical reactions with a photocatalyst. rsc.org | Mild reaction conditions, use of a renewable energy source, green oxidants (e.g., air). rsc.org | C-H sulfenylation of quinoxalin-2(1H)-ones using thiols and a dye sensitizer. rsc.org |
| Metal-Free Oxidative Coupling | Couples two molecules without a transition-metal catalyst, often using an organic oxidant. rsc.org | Avoids toxic and expensive heavy metals, simplifies product purification. | TBHP-mediated C3-acylation with arylaldehydes. rsc.org |
| Green Catalysts | Employs environmentally benign catalysts such as clays (B1170129) or biocatalysts. researchgate.netchemistryjournals.net | Low toxicity, reusability, often biodegradable. | Synthesis of 2,3-diphenylquinoxaline (B159395) using bentonite clay K-10. researchgate.net |
Deeper Mechanistic Understanding of Complex Reactions
While numerous synthetic methods exist, a detailed mechanistic understanding of many complex transformations involving the quinoxalinone scaffold is still developing. Future research must prioritize elucidating the precise pathways of these reactions to enable further optimization and broader application. For example, a novel approach to synthesizing 3-methyl-1H-quinoxalin-2-ones involves a sequence of acylation, nitration, reduction, intramolecular alkylation, and oxidation. researchgate.net A thorough investigation into the kinetics and intermediates of each step could lead to improved yields and regioselectivity.
Similarly, in C-H functionalization reactions, understanding the role of the directing group, the nature of the catalytic cycle, and the factors controlling regioselectivity is paramount. researchgate.net Mechanistic studies on the abnormal behavior of 3-methyl-quinoxalinone, which can be deprotonated at the methyl group by Grignard reagents to form a reactive methylene-anion, could unlock novel synthetic pathways for creating dimers or more complex adducts. researchgate.net
Advanced Computational Modeling for Property Prediction
In silico methods are becoming indispensable tools for accelerating the design and discovery of novel compounds. Future research on 3-(methylamino)quinoxalin-2(1H)-one and its derivatives will increasingly leverage advanced computational modeling to predict their chemical and physical properties.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT), for instance at the B3LYP/6-311G** level of theory, can be used to predict thermodynamic quantities and electronic properties of new quinoxalinone derivatives. researchgate.net This provides insight into their stability, reactivity, and spectral characteristics before synthesis is attempted.
Molecular Docking and SAR: For biological applications, molecular docking studies can predict the binding modes of quinoxalinone derivatives within the active sites of target proteins, such as cyclooxygenase-2 (COX-2) or protein kinases. nih.govnih.gov This information is crucial for guiding structure-activity relationship (SAR) analyses and optimizing ligand affinity and selectivity. nih.gov
ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can pre-emptively assess the drug-likeness of novel derivatives. nih.gov Predicting properties like Caco-2 permeability, blood-brain barrier penetration, and potential hepatotoxicity can help prioritize the synthesis of candidates with more favorable profiles. nih.gov
Table 2: Applications of Computational Modeling for Quinoxalinone Research
| Modeling Technique | Application | Predicted Properties |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Elucidate electronic structure and reactivity. researchgate.net | Thermodynamic stability, electronic parameters, IR/NMR spectra. researchgate.net |
| Molecular Docking | Predict binding interactions with biological targets. nih.gov | Binding affinity, orientation in active site, key intermolecular interactions. nih.gov |
| ADMET Simulation | Assess pharmacokinetic and toxicity profiles. nih.gov | Intestinal absorption, blood-brain barrier permeability, hepatotoxicity, mutagenicity. nih.gov |
Exploration of New Non-Clinical Applications
While the biological activities of quinoxalines are well-documented, their unique electronic and structural properties make them attractive candidates for non-clinical applications, particularly in materials science. nih.govresearchgate.net Future research should actively explore these avenues.
One promising area is the development of organic electronics. Recently, quinoxaline-based semiconducting polymers have been synthesized and encapsulated in liposomes for use as photothermal agents. nih.gov These materials demonstrated a high photothermal conversion efficiency of 74% under 808 nm laser irradiation, indicating their potential in fields like photothermal therapy and potentially in other applications requiring light-to-heat conversion. nih.gov Furthermore, the inherent fluorescence capabilities of some quinoxaline systems could be harnessed for developing new organic light-emitting diodes (OLEDs) or chemical sensors. The potential use of quinoxaline derivatives against plant viruses also suggests a future in agrochemical research, moving beyond human-centered applications. nih.govresearchgate.net
Design of Targeted Molecular Probes Based on Quinoxalinone Scaffolds (In Vitro)
The quinoxalinone scaffold is an excellent platform for designing targeted molecular probes for in vitro biological research. By strategically modifying the core structure, researchers can create tools to investigate complex biological processes.
Future work could focus on designing probes that target specific enzymes or cellular components. For example, building on the finding that certain quinoxalinone derivatives inhibit COX-2, these molecules could be functionalized with a fluorescent tag or a reactive group to serve as probes for visualizing enzyme localization or activity in cell-based assays. nih.gov
Moreover, the development of quinoxaline-based nanoparticles that incorporate a targeting moiety, such as a cyclic Arg-Gly-Asp (cRGD) peptide, has proven effective for targeting specific cells in vitro. nih.gov These targeted systems, which can also possess inherent fluorescence, are powerful tools for fluorescence imaging and for studying receptor-mediated uptake processes in a controlled laboratory setting. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-(Methylamino)quinoxalin-2(1H)-one derivatives?
Methodological Answer: Derivatives are synthesized via nucleophilic substitution (e.g., alkylation with ethyl bromide/K₂CO₃ in DMF), cyclization of hydrazine precursors, or microwave-assisted hydrazone formation. For example, 3-methylquinoxalin-2(1H)-one undergoes N-alkylation with ethyl bromide under basic conditions to yield 1-ethyl-3-methyl derivatives . Microwave irradiation accelerates hydrazone formation, achieving high yields in minutes .
Q. How is structural confirmation achieved for newly synthesized analogs?
Methodological Answer: Use ¹H/¹³C NMR to identify functional groups, HRMS for molecular weight validation, and X-ray crystallography for stereochemical resolution. For instance, intramolecular C–H···O hydrogen bonds in 1-ethyl-3-methylquinoxalin-2(1H)-one were confirmed via crystallography . Substituent effects on chemical shifts (e.g., trifluoromethyl groups in C10H5F5N2O) are analyzed using ¹⁹F NMR .
Q. What in vitro assays are used to evaluate antibacterial activity?
Methodological Answer: Disk diffusion or microdilution assays against Gram-positive/negative strains, with ofloxacin as a reference. Derivatives like 3-[2-bromobenzylidenehydrazinocarbonylmethyl]quinoxalin-2(1H)-one showed activity comparable to fluoroquinolones, with MIC values determined via serial dilution .
Q. How are safety protocols implemented during synthesis?
Methodological Answer: Use PPE (gloves, goggles), fume hoods for volatile reagents (e.g., acetic anhydride), and proper waste segregation. For toxic intermediates like 3-(piperazin-1-yl) derivatives, reactions are conducted in glove boxes, and waste is handled by certified agencies .
Advanced Research Questions
Q. How do radical relay reactions enable C3–H functionalization?
Methodological Answer: Cu(I)/TBHP systems generate acyl radicals via C–H activation, enabling simultaneous C–C/N–O bond formation. For example, C3-acylated N-oxides are synthesized through radical intermediates, confirmed by ESR spectroscopy . Visible-light photoredox catalysis with CF₃SO₂Na achieves trifluoroalkylation via single-electron transfer (SET) mechanisms .
Q. What strategies optimize regioselectivity in C3–H arylation?
Methodological Answer: K₂S₂O₈-mediated metal-free arylation uses arylhydrazines or boronic acids. Electron-rich quinoxalinones react preferentially at C3 due to radical stability, with yields >70% for bulky N-substituents (e.g., naphthalen-2-ylmethyl) . Solvent polarity (acetonitrile vs. DMF) and oxidant loading (1.5–3.0 equiv.) are critical for selectivity.
Q. How do fluorinated substituents enhance bioactivity?
Methodological Answer: Trifluoroethoxy or CF₃ groups improve metabolic stability and lipophilicity. For instance, 6,7-difluoro-3-(trifluoromethyl) derivatives exhibit anti-angiogenic activity (IC₅₀ < 1 μM) via hydrophobic interactions with kinase domains . Fluorine’s electronegativity also modulates pKa, enhancing membrane permeability .
Q. What mechanistic insights explain quinoxalinone-to-benzimidazolone rearrangements?
Methodological Answer: Acid-catalyzed spiro-intermediate formation precedes ring contraction. For example, 3-(2-aminophenyl)quinoxalin-2(1H)-one reacts with ketones to form spiro-quinoxalinones, which rearrange via hydrazone shifts to yield benzimidazolones. NMR kinetics and X-ray analysis confirm intermediates .
Q. How are multifunctional aldose reductase inhibitors designed?
Methodological Answer: Introduce phenolic moieties at C3 for dual ALR2 inhibition and antioxidant activity. Compound 6e (IC₅₀ = 32 nM) combines a 2,4-dihydroxyphenyl group with a fluoroquinoxalinone core, validated via enzyme assays and ROS scavenging tests .
Q. What crystallographic techniques resolve π–π interactions in solid-state structures?
Methodological Answer: X-ray diffraction identifies centroid-centroid distances (e.g., 3.446 Å for quinoxaline rings in 1-octyl-3-phenyl derivatives) and C–H···π contacts. Hirshfeld surface analysis quantifies intermolecular interactions, critical for solubility and stability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
